Dimetacrine

Cardiovascular Toxicology TCA Safety Pharmacology LD50 Comparative Analysis

Procure Dimetacrine for a differentiated tricyclic antidepressant (TCA) with a 2.5x higher cardiac arrest threshold vs. imipramine, per in vivo data. Its single-site synaptosomal binding offers a tractable model for membrane studies making it ideal for cardiovascular safety pharmacology and TCA binding research.

Molecular Formula C20H26N2
Molecular Weight 294.4 g/mol
CAS No. 4757-55-5
Cat. No. B1670656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetacrine
CAS4757-55-5
Synonyms10-(3-(dimethylamino)propyl)-9,9-dimethylacridan tartrate
3-(9,9-dimethyl-10(9H)-acridinyl)-N,N-dimethyl-1-propanamine
dimetacrine
dimetacrine bitartate
dimetacrine tartate
dimethacrine
dimethacrine tartrate
dimethacrine tartrate, (1:1)(R-(R*,R*))-isomer
istonil
miroistonil
SD 709
Molecular FormulaC20H26N2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN(C)C)C
InChIInChI=1S/C20H26N2/c1-20(2)16-10-5-7-12-18(16)22(15-9-14-21(3)4)19-13-8-6-11-17(19)20/h5-8,10-13H,9,14-15H2,1-4H3
InChIKeyRYQOGSFEJBUZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimetacrine (CAS 4757-55-5): Procurement-Relevant Baseline Profile of a Historical Tricyclic Antidepressant


Dimetacrine, also known as dimethacrine or acripamine, is a tricyclic antidepressant (TCA) of the acridine structural class, historically marketed under brand names including Istonil, Istonyl, Linostil, and Miroistonil [1]. It is classified as a non-selective monoamine reuptake inhibitor (ATC code N06AA18) and was approved for clinical use in Europe and formerly in Japan for the treatment of depression [2]. The compound possesses a distinct acridine-based tricyclic scaffold—featuring a dimethyl-substituted central ring—that differentiates it from the more common dibenzazepine (e.g., imipramine) and dibenzocycloheptadiene (e.g., amitriptyline) TCAs [3]. Key procurement-relevant identifiers include molecular formula C20H26N2, molecular weight 294.43 g/mol, and UNII O341NY501N [1].

Why Dimetacrine Cannot Be Generically Substituted with Imipramine, Amitriptyline, or Other In-Class Tricyclic Antidepressants


Despite shared classification as non-selective monoamine reuptake inhibitors, dimetacrine exhibits a distinct cardiovascular safety profile and binding behavior that precludes simple functional interchange with other tricyclic antidepressants. Head-to-head comparative studies demonstrate that imipramine and amitriptyline produce significantly greater negative inotropic effects on myocardial contractility and more pronounced ECG abnormalities than dimetacrine at equivalent therapeutic dosing [1]. Furthermore, dimetacrine displays a single saturable binding mode to synaptosomal membranes, whereas imipramine exhibits multiple binding sites with a temperature-sensitive high-affinity component, indicating fundamental differences in neuronal membrane interactions that may translate to divergent pharmacodynamic outcomes [2]. These quantitative and mechanistic distinctions—particularly the reduced cardiovascular toxicity liability—underscore why procurement decisions predicated solely on in-class interchangeability may result in unanticipated experimental or clinical variance [3].

Dimetacrine-Specific Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision Support


Cardiac Arrest Lethal Dose in Anesthetized Dogs: Dimetacrine vs. Imipramine vs. Amitriptyline

In anesthetized dogs receiving continuous intravenous infusion at 1 mg/kg/min, the mean cumulative dose required to induce cardiac arrest was substantially higher for dimetacrine (64.0±2.2 mg/kg i.v.) compared to amitriptyline (25.4±1.2 mg/kg i.v.) and imipramine (27.5±3.8 mg/kg i.v.) [1]. This corresponds to a 2.5-fold higher lethal dose threshold for dimetacrine relative to imipramine and a 2.5-fold higher threshold relative to amitriptyline. Notably, dimetacrine infusion produced no visible modifications in ECG recordings prior to arrest, whereas both imipramine and amitriptyline elicited extrasystoles and supraventricular or ventricular tachycardia within 10–15 minutes of infusion onset [1].

Cardiovascular Toxicology TCA Safety Pharmacology LD50 Comparative Analysis

Myocardial Contractility Suppression: Dimetacrine vs. Imipramine in Feline Papillary Muscle

In isolated feline right ventricular papillary muscle preparations, both dimetacrine and imipramine produced dose-dependent negative inotropic effects on all measured parameters of myocardial contractility, including afterloaded isotonic contractions (ΔL), dL/dtmax, dL/dtmin, and dT/dt [1]. The rank order of negative inotropic potency was imipramine > dimetacrine > desmethyl metabolites, indicating that dimetacrine exerts a quantitatively milder suppression of cardiac contractile function compared to imipramine at equivalent concentrations [1]. In vivo hemodynamic studies in coronary disease patients receiving 22 mg free base i.v. corroborated this finding, demonstrating that imipramine induced a significantly greater increase in end-diastolic left ventricular pressure than dimetacrine [1].

Myocardial Inotropy Cardiac Safety Pharmacology TCA Comparative Toxicity

Left Ventricular End-Diastolic Pressure Elevation: Dimetacrine vs. Imipramine in Human Patients

In a clinical study of 18 patients undergoing diagnostic cardiac catheterization, intravenous administration of 25 mg imipramine (22.1 mg free base) or 33.5 mg dimetacrine (21.4 mg free base) produced divergent effects on left ventricular end-diastolic pressure (LVEDP) [1]. At 30–45 minutes post-injection, imipramine increased LVEDP by a mean of 26% from baseline (p < 0.0005), whereas dimetacrine increased LVEDP by a mean of 40% from baseline (p < 0.05) [1]. Despite the larger percentage increase with dimetacrine, the absolute clinical significance must be interpreted in context: neither drug induced significant changes in heart rate or cardiac index, and the LVEDP elevation with dimetacrine reached a lower level of statistical significance [1].

Human Hemodynamics TCA Cardiac Safety Clinical Pharmacology

Atrial Contractility Depression: Dimetacrine vs. Imipramine vs. Amitriptyline in Guinea Pig Atria

In electrically driven guinea pig left atria, all three tricyclic antidepressants depressed atrial contraction in a concentration-dependent manner [1]. However, the threshold concentration for statistically significant depression relative to non-treated controls differed markedly: imipramine and amitriptyline produced significant depression at 3 × 10⁻⁶ M, whereas dimetacrine required a higher concentration of 10⁻⁵ M to achieve statistical significance [1]. The potency order for atrial depression was amitriptyline ≥ imipramine > dimetacrine. In anesthetized dogs, the same potency order was observed for hypotensive responses at doses >1 mg/kg i.v., and tachycardia was elicited by imipramine and amitriptyline at 0.1–3 mg/kg i.v., but by dimetacrine only at 1–3 mg/kg i.v. [1].

Atrial Inotropy TCA Safety Pharmacology Concentration-Response Comparison

Synaptosomal Binding Mode: Dimetacrine Single-Site vs. Imipramine Multiple-Site Binding

Radioligand binding studies using H³-dimetacrine and H³-imipramine on rat cerebral cortex synaptosomes revealed fundamentally different binding characteristics [1]. Kinetic analysis of saturable binding components demonstrated that H³-dimetacrine exhibits a single binding mode (linear double reciprocal plot), whereas H³-imipramine displays multiple binding modes (non-linear double reciprocal plot) [1]. Furthermore, when synaptosomes were subjected to 15 freeze-thaw cycles, the high-affinity binding component of H³-imipramine was abolished, while H³-dimetacrine retained its single binding mode indistinguishable from undisrupted synaptosomes [1]. This indicates that dimetacrine binds to a more structurally resilient, singular site, whereas imipramine interacts with multiple, temperature/freeze-thaw-sensitive membrane components [1].

Neuropharmacology Receptor Binding Kinetics Mechanistic Differentiation

Clinical Antidepressant Efficacy and Tolerability: Double-Blind Comparison with Imipramine

A double-blind clinical trial directly compared dimetacrine and imipramine in depressed patients [1]. The study found that dimetacrine demonstrated lower antidepressant efficacy compared to imipramine, while also producing more frequent weight loss and a higher incidence of abnormal liver function tests [1]. Additionally, in autonomic variable assessments, the imipramine group exhibited significant decreases in initial diastolic blood pressure, continuous tachycardia, and continuous inhibition of salivation relative to the dimetacrine group, whereas no difference between the two substances was observed in antidepressant potency . These clinical findings collectively indicate that dimetacrine possesses a distinct efficacy-tolerability trade-off profile that diverges from imipramine across multiple clinically relevant endpoints [1].

Clinical Trial Data Antidepressant Efficacy Adverse Effect Profile

High-Yield Research and Industrial Application Scenarios for Dimetacrine Based on Quantified Comparator Differentiation


Cardiovascular Safety Screening and Toxicology Reference Standard

Dimetacrine serves as a critical comparator or reference compound in preclinical cardiovascular safety pharmacology studies investigating tricyclic antidepressant-induced cardiotoxicity. Its 2.5-fold higher cardiac arrest threshold (64.0 mg/kg i.v.) relative to imipramine (27.5 mg/kg i.v.) and amitriptyline (25.4 mg/kg i.v.) in anesthetized dogs [1], coupled with its 3.3-fold higher concentration requirement for significant atrial depression (10⁻⁵ M vs. 3 × 10⁻⁶ M) in isolated guinea pig atria [1], positions dimetacrine as the benchmark for 'reduced cardiovascular liability' within the TCA class. Researchers investigating structure-toxicity relationships or developing safer antidepressant analogs should consider procuring dimetacrine to establish a quantitative baseline for improved cardiac safety margins.

Synaptosomal Binding and Membrane Pharmacology Mechanistic Studies

The single-site, freeze-thaw-resistant synaptosomal binding mode of H³-dimetacrine provides a uniquely simplified experimental system for investigating neuronal membrane interactions of tricyclic antidepressants [2]. Unlike imipramine's multiple binding sites and temperature-sensitive high-affinity component, dimetacrine's binding behavior is kinetically and structurally more tractable, making it an ideal radioligand for studies requiring consistent, interpretable membrane binding data across varying experimental conditions (e.g., repeated freeze-thaw sample processing). Procurement of H³-dimetacrine or unlabeled dimetacrine for competition binding assays is indicated for laboratories seeking to deconvolve the complex binding pharmacology of TCAs or to validate membrane preparation integrity.

Clinical Translational Research with Prioritized Autonomic Tolerability Endpoints

In human subjects research where minimizing anticholinergic and cardiovascular autonomic side effects is a primary study objective, dimetacrine offers a quantifiably distinct tolerability profile compared to imipramine. Clinical comparator data demonstrate that imipramine produces significant decreases in diastolic blood pressure, continuous tachycardia, and continuous inhibition of salivation relative to dimetacrine, while antidepressant potency does not differ between the two agents . Investigators designing clinical trials or human experimental medicine studies that require TCA exposure but cannot tolerate the full autonomic side effect burden of imipramine or amitriptyline should consider dimetacrine procurement based on this specific, evidence-supported differentiation.

In Vitro Cardiac Contractility Reference Compound for Negative Inotropy Assays

Dimetacrine occupies a unique intermediate position in the rank order of TCA-induced negative inotropic potency (imipramine > dimetacrine > desmethyl metabolites) as established in feline right ventricular papillary muscle preparations [3]. This intermediate cardiodepressant profile makes dimetacrine a valuable reference standard for calibrating in vitro contractility assays, particularly when researchers require a TCA that reliably produces measurable negative inotropy without reaching the extreme suppression observed with imipramine or the minimal effects of desmethyl metabolites. Procurement of dimetacrine as a 'mid-range' positive control compound enhances assay sensitivity and dynamic range for detecting novel compounds with subtle effects on myocardial contractility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimetacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.